![molecular formula C16H14D7NO2 B602721 rac Propranolol-d7 CAS No. 98897-23-5](/img/structure/B602721.png)
rac Propranolol-d7
Overview
Description
“rac Propranolol-d7” is an anti-hypertensive, anti-anginal, and anti-arrhythmic β-AR (β-Adrenergic receptor) blocker . It is an inhibitor of β-AR (β-Adrenergic receptor), PAP, SR, and PKC . It is used in the field of neurology research .
Synthesis Analysis
The synthesis of Propranolol involves the reaction of 1-Naphthol and Isopropylamine . Efficient chemoenzymatic routes toward the synthesis of both enantiomers of adrenergic β-blockers were accomplished by identifying a central chiral building block .Molecular Structure Analysis
The molecular formula of “rac Propranolol-d7” is C16H14D7NO2 . The molecular weight is 266.39 . The structure of Propranolol-d7 (ring-D7) can be found on ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of “rac Propranolol-d7” include a molecular weight of 266.39 and a molecular formula of C16H14D7NO2 . More detailed properties are not available in the search results.Scientific Research Applications
Clinical Diagnostics
rac Propranolol-d7: is utilized as an internal standard for quantitation of propranolol levels in patient samples using techniques like LC/MS or GC/MS . This application is crucial in clinical toxicology, diagnostic testing, and forensic analysis. The accurate measurement of propranolol is essential for monitoring therapeutic levels, ensuring patient safety, and investigating potential cases of drug misuse.
Pharmaceutical Research
In pharmaceutical research, rac Propranolol-d7 serves as a reference material in the development of new formulations . It aids in the study of drug metabolism and pharmacokinetic profiles, which are vital for understanding the drug’s behavior in the human body. This research can lead to the optimization of dosing regimens and the enhancement of drug efficacy.
Forensic Science
rac Propranolol-d7: finds its application in forensic science as a reference standard for the identification and quantification of propranolol in biological samples . This is particularly important in cases of drug-related crimes or accidental poisonings, where precise detection and measurement are required for legal proceedings.
Therapeutic Treatments
Propranolol, from which rac Propranolol-d7 is derived, is known for its therapeutic effects in treating cardiovascular diseases and conditions like anxiety and stress . It has shown promise in repurposed drug roles for rare vascular diseases due to its antiangiogenic and anti-inflammatory properties .
Biochemistry
In biochemistry, rac Propranolol-d7 is used to study the interaction of drugs with various biochemical pathways . It helps in understanding the drug’s mechanism of action at the molecular level, which is fundamental for the discovery of new therapeutic targets and the design of novel drugs.
Pharmacology
rac Propranolol-d7: plays a role in pharmacological research by helping to elucidate the drug’s effects on sodium channels, which may explain some of the therapeutic and adverse effects of propranolol . This research contributes to a deeper understanding of drug actions and interactions, paving the way for the development of safer and more effective medications.
Mechanism of Action
Biochemical Pathways
Propranolol is initially metabolized by three main pathways: ring oxidation (approximately 33% of dose), side chain oxidation (20%) and glucuronidation (17%) . Side chain oxidation is a two-step process. The first step to n-desisopropylpropranolol is catalyzed mainly by CYP1A2 with some involvement of CYP2D6 . The second step results in napthoxylactic acid .
Pharmacokinetics
Propranolol is a substrate of CYP2D6, CYP1A2, and CYP2C19, retaining potential pharmacokinetic interactions with co-administered drugs In renal and hepatic impairment, it needs a dose adjustment .
Result of Action
The molecular and cellular effects of Propranolol’s action include vasoconstriction, inhibition of angiogenic factors like vascular endothelial growth factor (VEGF) and basic growth factor of fibroblasts (bFGF), induction of apoptosis of endothelial cells, as well as down-regulation of various cellular processes . In addition, it has been shown to have suppressive effects on hyperglycemia, inflammation, and brain injury in a rat model experiencing cerebral ischemia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Propranolol. For instance, cigarette smoking induces hepatic metabolism and has been shown to increase up to 77% the clearance of propranolol, resulting in decreased plasma concentrations . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.18, which means that the use of propranolol is predicted to present a low risk to the environment .
properties
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/i1D3,2D3,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHHHDLHHXJYJD-QLWPOVNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662177 | |
Record name | 1-[(Naphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98897-23-5 | |
Record name | 1-[(Naphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.